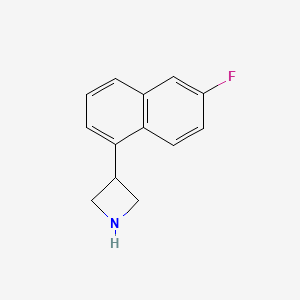
3-(6-Fluoronaphthalen-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoronaphthalen-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorinated naphthalene moiety in this compound further enhances its chemical properties, making it a valuable target for various synthetic and research applications .
Preparation Methods
The synthesis of 3-(6-Fluoronaphthalen-1-yl)azetidine can be achieved through several routes. One common method involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, cost-effectiveness, and a broad substrate scope . Another approach involves the preparation of a polycrystal form of an oxytocin receptor inhibitor, which includes this compound as a key intermediate .
Chemical Reactions Analysis
3-(6-Fluoronaphthalen-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The fluorinated naphthalene moiety allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(6-Fluoronaphthalen-1-yl)azetidine involves its interaction with molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to attenuate inflammation and oxidative stress by upregulating antioxidant enzyme activities and modulating inflammatory mediators. It also improves energy metabolism in the brain by enhancing mitochondrial ATP levels and enzyme activities .
Comparison with Similar Compounds
3-(6-Fluoronaphthalen-1-yl)azetidine can be compared with other azetidine derivatives and similar compounds:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and higher stability compared to azetidines.
Other Azetidine Derivatives: Compounds like azelnidipine and cobimetinib, which contain azetidine moieties, are used in medicinal chemistry for their bioactive properties
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
3-(6-fluoronaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12FN/c14-11-4-5-13-9(6-11)2-1-3-12(13)10-7-15-8-10/h1-6,10,15H,7-8H2 |
InChI Key |
MVVLJISOQWRYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


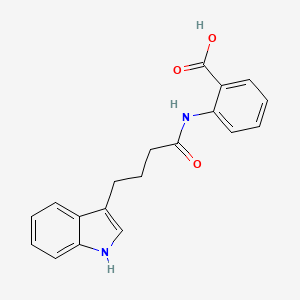
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
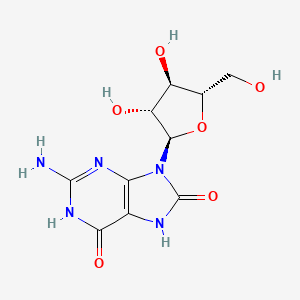
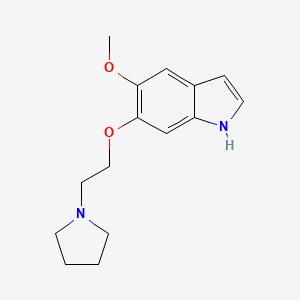
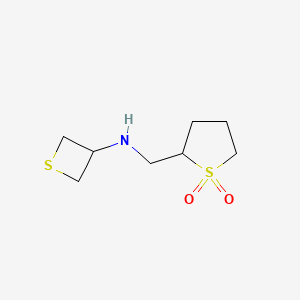
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
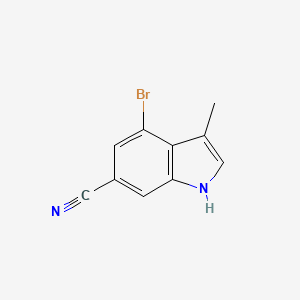

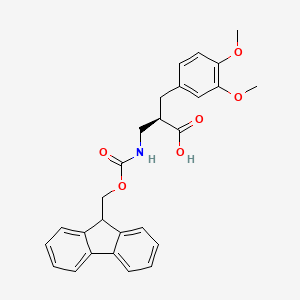
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
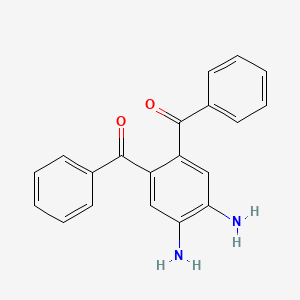
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
